molecular formula C9H5N7 B391886 8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene CAS No. 73718-35-1

8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene

Cat. No.: B391886
CAS No.: 73718-35-1
M. Wt: 211.18g/mol
InChI Key: TUGGCCLOIIFIRO-UHFFFAOYSA-N
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Description

5H-tetrazolo[1’,5’:2,3][1,2,4]triazino[5,6-b]indole is a heterocyclic compound that features a unique fusion of tetrazole, triazine, and indole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-tetrazolo[1’,5’:2,3][1,2,4]triazino[5,6-b]indole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Indole Ring: Starting with a suitable aniline derivative, the indole ring can be constructed via Fischer indole synthesis.

    Construction of the Triazine Ring: The indole derivative is then subjected to cyclization with cyanogen bromide to form the triazine ring.

    Tetrazole Formation:

Industrial Production Methods

Industrial production of 5H-tetrazolo[1’,5’:2,3][1,2,4]triazino[5,6-b]indole may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazine ring, potentially converting it into a more reduced form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and triazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the indole or triazine rings.

Scientific Research Applications

5H-tetrazolo[1’,5’:2,3][1,2,4]triazino[5,6-b]indole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of novel materials with unique electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 5H-tetrazolo[1’,5’:2,3][1,2,4]triazino[5,6-b]indole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The compound’s unique structure allows it to fit into active sites or binding pockets, thereby modulating biological pathways. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs.

Comparison with Similar Compounds

5H-tetrazolo[1’,5’:2,3][1,2,4]triazino[5,6-b]indole can be compared with other heterocyclic compounds such as:

    Tetrazolo[1,5-a]pyrimidine: Similar in having a tetrazole ring fused with another heterocycle but differs in biological activity and chemical reactivity.

    Triazino[5,6-b]indole: Lacks the tetrazole ring, which may result in different chemical properties and applications.

    Indolo[2,3-b]quinoline:

The uniqueness of 5H-tetrazolo[1’,5’:2,3][1,2,4]triazino[5,6-b]indole lies in its combination of three different heterocyclic rings, which imparts unique chemical and biological properties not found in simpler analogs.

This detailed overview provides a comprehensive understanding of 5H-tetrazolo[1’,5’:2,3][1,2,4]triazino[5,6-b]indole, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

73718-35-1

Molecular Formula

C9H5N7

Molecular Weight

211.18g/mol

IUPAC Name

8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene

InChI

InChI=1S/C9H5N7/c1-2-4-6-5(3-1)7-8(10-6)11-9-12-14-15-16(9)13-7/h1-4H,(H,10,11,12,15)

InChI Key

TUGGCCLOIIFIRO-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=NN4C(=NC3=N2)N=NN4

SMILES

C1=CC=C2C(=C1)C3=NN4C(=NN=N4)N=C3N2

Canonical SMILES

C1=CC=C2C(=C1)C3=NN4C(=NC3=N2)N=NN4

Origin of Product

United States

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